3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate
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Overview
Description
3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazolo[5,1-c]pyrazine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, making it a versatile molecule for chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final steps often involve esterification to introduce the ethyl and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazolo[5,1-c]pyrazine core may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-(4-aminobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate: Similar structure but with an amino group instead of a nitro group.
3-Ethyl-5-(4-methylbenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate: Similar structure but with a methyl group instead of a nitro group
Uniqueness
The presence of the nitro group in 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H19N4O6- |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-ethyl-5-[(4-nitrophenyl)methyl]-3a,4,6,7-tetrahydropyrazolo[1,5-a]pyrazin-5-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C17H20N4O6/c1-2-17(15(22)23)11-18-19-7-8-21(16(24)25,10-14(17)19)9-12-3-5-13(6-4-12)20(26)27/h3-6,11,14H,2,7-10H2,1H3,(H-,22,23,24,25)/p-1 |
InChI Key |
ZGVNSUZQAUFJJV-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C=NN2C1C[N+](CC2)(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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